molecular formula C9H9BrO B173727 1-(2-Bromo-4-methylphenyl)ethanone CAS No. 103286-27-7

1-(2-Bromo-4-methylphenyl)ethanone

Cat. No. B173727
CAS RN: 103286-27-7
M. Wt: 213.07 g/mol
InChI Key: WQUTYGRAHPHFBE-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-methylphenyl)ethanone is a compound of interest in the field of organic synthesis. It is a versatile reagent that has been used in a variety of applications, ranging from drug synthesis to polymer synthesis. This compound is a highly reactive and has a wide range of reactivity and selectivity. In

Scientific Research Applications

Synthesis and Characterization

1-(2-Bromo-4-methylphenyl)ethanone is used in the synthesis of various organic compounds. For instance, it is involved in the synthesis of 2-(4-Methylphenyl)-2-oxoethyl isonicotinate, which is characterized using various analytical techniques and shows significant antimicrobial activity (Viveka et al., 2013).

Antimicrobial Activity

Compounds synthesized using 1-(2-Bromo-4-methylphenyl)ethanone demonstrate antimicrobial properties. This is evident in the synthesis of specific derivatives that have shown significant activity against various microbes (Viveka et al., 2013).

Synthetic Methodology

The compound plays a crucial role in the development of synthetic methods for producing other chemicals. It's used in the synthesis of α,β-unsaturated ketones, which are important chalcone analogues. This involves an electron-transfer chain reaction mechanism (Curti et al., 2007).

Crystal Structure Analysis

1-(2-Bromo-4-methylphenyl)ethanone is also significant in crystallography studies. Its derivatives are analyzed using X-ray diffraction techniques to understand their molecular and crystal structures (Viveka et al., 2013).

properties

IUPAC Name

1-(2-bromo-4-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-6-3-4-8(7(2)11)9(10)5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUTYGRAHPHFBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50461243
Record name 1-(2-BROMO-4-METHYLPHENYL)ETHANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

103286-27-7
Record name 1-(2-BROMO-4-METHYLPHENYL)ETHANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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